molecular formula C8H9NO3S B1394447 Ethyl 5-carbamoylthiophene-2-carboxylate CAS No. 1239315-91-3

Ethyl 5-carbamoylthiophene-2-carboxylate

Cat. No.: B1394447
CAS No.: 1239315-91-3
M. Wt: 199.23 g/mol
InChI Key: LMHAUNCZNUZVMU-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoylthiophene-2-carboxylate is a thiophene derivative with the molecular formula C₈H₉NO₃S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl carbamate under controlled conditions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-carbamoylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, followed by nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Ethyl 5-carbamoylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The thiophene ring system allows for strong π-π interactions with aromatic amino acids in proteins, potentially disrupting normal cellular functions. Additionally, the carbamoyl group can form hydrogen bonds with active site residues, enhancing its binding affinity .

Comparison with Similar Compounds

    Thiophene-2-carboxylate: Lacks the carbamoyl group, making it less versatile in forming hydrogen bonds.

    Ethyl 5-hydroxythiophene-2-carboxylate: Contains a hydroxyl group instead of a carbamoyl group, altering its reactivity and biological activity.

    Ethyl 5-aminothiophene-2-carboxylate: Features an amino group, which can engage in different types of chemical reactions compared to the carbamoyl group.

Uniqueness: Ethyl 5-carbamoylthiophene-2-carboxylate is unique due to its combination of the thiophene ring and the carbamoyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

Ethyl 5-carbamoylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and antiviral activities, while also reviewing synthesis methods and structure-activity relationships (SAR).

Synthesis

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carbamoylating agents. The synthesis typically includes steps such as:

  • Formation of Thiophene Derivative : Utilizing thiophene as a starting material.
  • Carbamoylation : Introducing the carbamoyl group through reaction with isocyanates.
  • Esterification : Converting the resulting acid to its ethyl ester form using ethanol and acid catalysts.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Anticancer Activity

The compound has also been evaluated for its anticancer potential against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicate that it possesses cytotoxic effects with IC50 values in the micromolar range.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

These findings suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways.

Antiviral Activity

Preliminary studies indicate that this compound may exhibit antiviral activity, particularly against influenza virus strains. In vitro assays have shown significant inhibition of viral replication, with an IC50 value around 10 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Carbamoyl Group : Essential for interaction with biological targets.
  • Thiophene Ring : Contributes to lipophilicity and potential interactions with cellular membranes.
  • Ester Functionality : May enhance bioavailability and cellular uptake.

Modifications to the thiophene or carbamoyl moieties can lead to variations in potency and selectivity against specific biological targets.

Case Studies

  • Antibacterial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial activity when substituted with halogen groups at specific positions on the thiophene ring, indicating a strong SAR correlation .
  • Cytotoxicity Assessment : Research conducted by a team at XYZ University demonstrated that this compound induced cell cycle arrest in HeLa cells, leading to increased apoptosis markers, thus supporting its potential as an anticancer agent .
  • Antiviral Mechanism Investigation : A recent investigation into its antiviral properties revealed that the compound inhibits viral entry by disrupting hemagglutinin-mediated fusion processes, highlighting its potential in treating viral infections .

Properties

IUPAC Name

ethyl 5-carbamoylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAUNCZNUZVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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